5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is the phosphoinositide 3-kinase delta (PI3Kδ) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth and proliferation .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3Kδ, this compound reduces the downstream effects of this pathway, potentially leading to reduced cell proliferation and survival .
Pharmacokinetics
This suggests that it has favorable bioavailability and can be effectively absorbed and distributed within the body .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PI3Kδ activity, disruption of the PI3K/AKT/mTOR signaling pathway, and potential reduction in cell proliferation and survival . These effects suggest its potential as a therapeutic agent in conditions characterized by overactive PI3K/AKT/mTOR signaling, such as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyridine and pyrimidine derivatives. One common method is the multicomponent synthesis, where the pyrido[4,3-d]pyrimidine moiety is created through a series of reactions involving these derivatives . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperature, pressure, and solvent conditions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
- 4-(5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4-yl)morpholine
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic applications and potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYZKOFIMYHHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547799 | |
Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756437-41-9 | |
Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine influence its activity as an antifolate agent?
A1: Research indicates that modifications to the 6-position of the 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold significantly impact its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Studies have shown that:
- Trimethoxybenzyl substitutions at the 6-position enhance activity: Specifically, the 2,4-diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibited potent DHFR inhibition against Pneumocystis carinii, Toxoplasma gondii, and rat liver enzymes. []
- Dimethoxybenzyl analogues demonstrate reduced activity compared to their trimethoxybenzyl counterparts. []
- The length of the bridging group between the pyrimidine ring and the phenyl ring also plays a role: Compounds with a CH2 bridge exhibit higher activity than those with CH2CH2 or CH2CH2CH2 bridges. []
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